Endotoxin Neutralization: LF11 Exhibits Weaker Cytokine Suppression Than Lauryl-LF11 but Superior Blood Compatibility
LF11 demonstrates significantly weaker inhibition of LPS-induced TNF-α release from human mononuclear cells compared to its N-lauryl derivative lauryl-LF11. In a direct head-to-head study using three LPS chemotypes (Re, Ra, S-form) at peptide concentrations up to 100 μg/mL, lauryl-LF11 suppressed TNF-α induction to near-baseline levels, whereas LF11 achieved only partial suppression (≤50% reduction at the highest tested concentration) [1]. However, this trade-off in potency is offset by LF11's markedly lower cytotoxicity: LF11 shows negligible hemolytic activity (<5% hemoglobin release at 100 μg/mL), while lauryl-LF11 induces significant erythrocyte lysis (EC₅₀ ~25–50 μg/mL) and activates complement and coagulation cascades [2].
| Evidence Dimension | LPS-induced TNF-α suppression (Re-LPS, 10 ng/mL LPS stimulus) |
|---|---|
| Target Compound Data | LF11: ~50% inhibition at 100 μg/mL peptide |
| Comparator Or Baseline | Lauryl-LF11: >90% inhibition at 10 μg/mL peptide |
| Quantified Difference | Lauryl-LF11 achieves ~10-fold higher potency (complete suppression at 10× lower concentration) |
| Conditions | Human mononuclear cells; Re-LPS (S. enterica); 4 h stimulation; TNF-α quantified by ELISA |
Why This Matters
For researchers studying LPS neutralization without confounding cytotoxicity, LF11 is the preferred tool compound; lauryl-LF11 should be selected only when maximal endotoxin suppression is required and hemocompatibility is not a limiting factor.
- [1] Andrä J, Lohner K, Blondelle SE, Jerala R, Moriyon I, Koch MH, Garidel P, Brandenburg K. Enhancement of endotoxin neutralization by coupling of a C12-alkyl chain to a lactoferricin-derived peptide. Biochem J. 2005;385(Pt 1):135-143 (Figure 2). View Source
- [2] Seyfert C, et al. Blood compatibility—an important but often forgotten aspect of the characterization of antimicrobial peptides for clinical application. Int J Mol Sci. 2019;20(21):5426 (Figures 2–5). View Source
